molecular formula C12H12N2OS B2524699 N-(4-amino-2-methylphenyl)thiophene-2-carboxamide CAS No. 351424-40-3

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2524699
CAS No.: 351424-40-3
M. Wt: 232.3
InChI Key: WVQLPQYGRSYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)thiophene-2-carboxamide (CAS 351424-40-3) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . This high-purity compound is offered exclusively for research and development purposes. Thiophene carboxamide derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Research on closely related structural analogues has demonstrated potent antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL)-producing E. coli , highlighting the potential of this chemical class in addressing antibiotic resistance . Other studies on thiophene carboxamide analogues have shown promise in areas such as sphingomyelin synthase (SMS2) inhibition for investigating dry eye disease therapeutics, along with notable antioxidant and antibacterial properties in various substituted derivatives . The presence of both carboxamide and amino-functional aromatic rings in its structure makes it a valuable intermediate for further chemical exploration and development. This product is supplied with a documented purity of 98% . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQLPQYGRSYBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-amino-2-methylbenzoic acid with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amino group undergoes oxidation under controlled conditions. In photolytic studies, UV irradiation (254 nm) initiates N–O bond homolysis in related N-arylthiophene-2-carboxamidoximes, producing amidinyl radicals and hydroxyl radicals. These intermediates recombine to form nitroso derivatives or undergo further cyclization (e.g., benzoimidazoles) .

Key Reagents and Conditions :

Reaction TypeReagents/ConditionsMajor Products
Photolytic oxidationUV light (254 nm), ethanol2-(thiophen-2-yl)benzo[d]imidazoles
Chemical oxidationKMnO₄ (acidic conditions)Nitro derivatives (theoretical)

Reduction Reactions

The carboxamide group can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄). For structurally analogous compounds, reduction yields primary amines with retained thiophene integrity.

Example Pathway :

  • Starting Material : N-(4-amino-2-methylphenyl)thiophene-2-carboxamide

  • Reagent : LiAlH₄ in anhydrous THF

  • Product : N-(4-amino-2-methylphenyl)thiophene-2-methylamine

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects of the carboxamide group. Halogenation and nitration reactions proceed efficiently under mild conditions .

Experimental Data :

ReactionConditionsYield (%)Positional Selectivity
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C785-position
NitrationHNO₃/H₂SO₄, 25°C655-position

Photolytic Degradation

UV–Vis light promotes homolytic cleavage of C–N bonds in the carboxamide group, generating thiophene-2-iminyl and anilino radicals. These radicals recombine to form substituted benzoxazoles or fragment into smaller molecules (e.g., formamides) .

Photoproduct Distribution :

Radical PathwayMajor ProductsYield (%)
C–N bond homolysis2-(thiophen-2-yl)benzoxazoles42
α-Cleavage (Norrish I)N-aryl formamides28

Biological Activity-Informed Reactivity

The compound’s antimicrobial and anticancer properties correlate with its ability to undergo redox cycling. In biological systems, it generates reactive oxygen species (ROS) via quinone-imine intermediates, contributing to oxidative stress in bacterial and cancer cells .

Mechanistic Insights :

  • Antimicrobial Action : ROS production disrupts bacterial cell membranes (MIC: 10–25 µg/mL against Bacillus subtilis and E. coli) .

  • Anticancer Activity : Apoptosis induction via mitochondrial pathway modulation (IC₅₀: 10–15 µM in lung and colon cancer lines) .

Comparative Reactivity with Analogues

Substituent positioning significantly alters reactivity:

Compound ModificationReactivity Difference
Thiophene-3-carboxamideReduced electrophilic substitution
Dichlorophenyl substitutionEnhanced oxidative stability

Scientific Research Applications

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₂N₂OS (inferred from analogous structures)
  • Molecular Weight : ~232.3 g/mol
  • Functional Groups: Thiophene (aromatic), carboxamide (polar), amino (electron-donating), methyl (hydrophobic).

Comparison with Similar Thiophene Carboxamide Derivatives

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Comparison

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(4-amino-2-methylphenyl)thiophene-2-carboxamide 4-amino, 2-methyl N/A N/A Amino, methyl, amide
N-(4-methoxyphenyl)thiophene-2-carboxamide 4-methoxy N/A N/A Methoxy, amide
N-(4-chlorophenyl)thiophene-2-carboxamide 4-chloro N/A N/A Chloro, amide
Compound 15 () 4-acetamido, 5-hydrazinocarbonyl >300 84 Acetamido, hydrazine, amide
Compound 9 () 5-methyl, N-adamantyl 164 47 Methyl, adamantyl, amide

Key Observations :

  • Electron-Donating vs. Methoxy () balances hydrophobicity and polarity.
  • Thermal Stability: High melting points (>300°C in ) correlate with rigid substituents like hydrazinocarbonyl.

Key Observations :

  • Antibacterial Activity : Nitrothiophene derivatives (e.g., ) exhibit potent antibacterial effects due to nitro group redox activity, absent in the target compound.
  • Anticancer Potential: Benzo[b]thiophene carboxamides () show microtubule inhibition, suggesting structural expansion (e.g., fused rings) enhances efficacy compared to simple thiophene derivatives.

Biological Activity

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a methyl group at the para position relative to the carboxamide group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit specific enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
  • Anticancer Properties : Preliminary research indicates that this compound may possess anticancer effects, particularly against certain leukemia and breast cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 protein levels .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to inflammation and cancer cell proliferation. For example, it could inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, altering their activity and leading to therapeutic effects. Molecular docking studies suggest strong binding affinities with targets involved in tumor progression and inflammation .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on leukemia cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells through caspase activation pathways .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, anti-inflammatory, anticancer
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamideSimilar activities but varying potency
Thiophene derivatives (general)Variable activity based on structural modifications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.